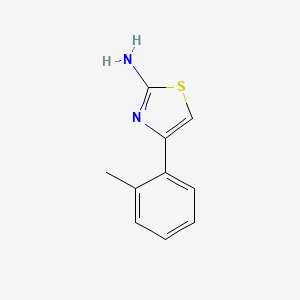

4-(o-Tolyl)thiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2524. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-4-2-3-5-8(7)9-6-13-10(11)12-9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKJVQJOAXVWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967890 | |

| Record name | 4-(2-Methylphenyl)-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5330-79-0 | |

| Record name | 5330-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Methylphenyl)-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methylphenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS number and molecular formula for 4-(o-Tolyl)thiazol-2-amine

An In-Depth Technical Guide to 4-(o-Tolyl)thiazol-2-amine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic amine belonging to the versatile 2-aminothiazole class of compounds. 2-Aminothiazole derivatives are recognized as crucial scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed insights into the compound's identification, physicochemical properties, synthesis, and characterization. Furthermore, it explores the broader significance of the 2-aminothiazole scaffold in modern drug discovery, contextualizing the potential applications of this compound as a key building block for novel therapeutic agents.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged heterocyclic motif that features prominently in a multitude of biologically active molecules and approved pharmaceuticals.[2] Its structural and electronic properties—a five-membered ring containing both sulfur and nitrogen—allow it to act as a versatile pharmacophore capable of engaging with a diverse range of biological targets.[4] As a class, these compounds are cornerstone building blocks for synthesizing molecules with applications ranging from sulfur drugs and fungicides to chemical reaction accelerators and antibiotics.[5] The amenability of the 2-aminothiazole core to substitution at various positions allows for the systematic modulation of its physicochemical and pharmacological properties, making it an invaluable scaffold for developing compound libraries in the pursuit of new therapeutic leads.[6] this compound is a specific derivative within this class, offering a unique substitution pattern for further chemical elaboration and investigation.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. This compound is distinguished by a thiazole ring substituted with an amino group at the 2-position and an ortho-tolyl (2-methylphenyl) group at the 4-position.

Core Data Summary

The fundamental identifiers and properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5330-79-0 | [7][8] |

| Molecular Formula | C₁₀H₁₀N₂S | [7][8] |

| Molecular Weight | 190.26 g/mol | [7] |

| IUPAC Name | 4-(2-methylphenyl)-1,3-thiazol-2-amine | [7] |

| Synonyms | 4-o-Tolyl-thiazol-2-ylamine, 2-Amino-4-(2-tollyl)thiazole | [7] |

| Melting Point | 81-82 °C | [7] |

| Appearance | Solid (form may vary) |

Synthesis and Purification

The most common and efficient method for synthesizing 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, the specific precursors are 2-bromo-1-(o-tolyl)ethanone and thiourea.

Synthetic Pathway: Hantzsch Thiazole Synthesis

The causality behind this experimental choice lies in its reliability and high yield. The reaction proceeds via a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Caption: Hantzsch synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds, such as the para-isomer.[9] It represents a self-validating system where reaction completion can be monitored, and product identity is confirmed through rigorous characterization.

Materials:

-

2-bromo-1-(o-tolyl)ethanone

-

Thiourea

-

95% Ethanol (EtOH)

-

Saturated aqueous Sodium Carbonate (Na₂CO₃)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-1-(o-tolyl)ethanone (1.0 eq) and thiourea (1.1 eq).

-

Solvation: Add 95% ethanol as the solvent (approx. 1.5 mL per mmol of the ketone).

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) with constant stirring. The reaction is typically complete within 60-90 minutes. Monitor progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the solution to cool to room temperature and then concentrate it under reduced pressure to remove the bulk of the ethanol.

-

Precipitation: To the concentrated residue, add deionized water (approx. 2 mL per mmol of the initial ketone) followed by a small amount of saturated aqueous Na₂CO₃ solution to neutralize any residual hydrobromic acid, which facilitates the precipitation of the free amine.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing: Wash the filtered solid thoroughly with hot water to remove unreacted thiourea and other inorganic salts.

-

Drying: Dry the purified solids under vacuum to yield this compound.

Purification and Characterization

The primary method for purification is recrystallization, often from an ethanol-water mixture. The identity and purity of the final product must be confirmed using standard analytical techniques. While specific spectra for the o-tolyl isomer are proprietary, data for the closely related p-tolyl isomer provides an excellent reference for expected results.[9][10]

Standard Characterization Methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups (e.g., N-H, C=N).

-

Melting Point Analysis: To assess purity.

Spectroscopic Data Analysis (Self-Validation)

The following predictions are based on the known structure of this compound and spectroscopic data from analogous compounds.[9]

-

¹H NMR: Expected signals include:

-

A singlet for the thiazole proton (C5-H), likely around 6.5-7.0 ppm.

-

Multiplets in the aromatic region (7.0-7.8 ppm) corresponding to the four protons of the o-tolyl group.

-

A broad singlet for the two amine protons (-NH₂), which may be exchangeable with D₂O.

-

A singlet for the methyl group (-CH₃) protons, typically around 2.3-2.5 ppm.

-

-

¹³C NMR: The spectrum should show 10 distinct carbon signals corresponding to the unique carbon atoms in the molecule.

-

Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should exhibit a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z ≈ 190.06 or 191.07, respectively, consistent with the molecular formula C₁₀H₁₀N₂S.

Applications in Drug Discovery and Research

The true value of this compound for researchers lies in its potential as a molecular scaffold. The 2-aminothiazole core is a proven starting point for developing potent and selective inhibitors for a variety of biological targets.

A Versatile Core for Medicinal Chemistry

The presence of the primary amine group provides a reactive handle for further chemical modification, allowing for the construction of extensive compound libraries. This strategy is central to modern drug discovery. For example, N,4-diaryl-1,3-thiazole-2-amines have been investigated as tubulin polymerization inhibitors, a mechanism relevant to cancer therapy.[11] The combination of the indole and thiazole pharmacophores has also been explored for developing novel antimicrobial agents.[2][12]

Caption: Role of this compound as a scaffold in drug discovery.

The strategic design of derivatives based on this core can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The tolyl group itself can be further modified, or it can serve to orient the molecule within a target's binding pocket, influencing activity and selectivity.

Conclusion

This compound is a well-defined chemical entity with significant potential for researchers in drug discovery and materials science. Its straightforward synthesis via the Hantzsch reaction, coupled with the proven biological relevance of the 2-aminothiazole scaffold, makes it an attractive starting point for the development of novel, high-value molecules. This guide provides the core technical information required to confidently synthesize, identify, and utilize this compound in advanced research applications.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. scbt.com [scbt.com]

- 9. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted 2-Aminothiazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. Its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with a wide array of biological targets. This guide provides an in-depth exploration of the diverse biological activities of substituted 2-aminothiazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. We will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of this remarkable scaffold, offering insights for researchers and drug development professionals.

The 2-Aminothiazole Core: Synthesis and Properties

The primary and most widely utilized method for the synthesis of the 2-aminothiazole core is the Hantzsch Thiazole Synthesis . This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[2][3]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a general procedure for the synthesis of a model 2-aminothiazole derivative.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na2CO3) solution

-

Stir bar and hot plate

-

Buchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

-

Filter the resulting precipitate through a Buchner funnel.

-

Wash the filter cake with water.

-

The collected solid can be air-dried and is often pure enough for characterization.[2]

The versatility of the Hantzsch synthesis allows for the introduction of a wide range of substituents at the C4 and C5 positions of the thiazole ring by using different α-haloketones, and at the N2 position by using substituted thioureas. This chemical tractability is a key reason for the widespread investigation of 2-aminothiazole derivatives in drug discovery.

Anticancer Activity: Targeting the Machinery of Malignancy

Substituted 2-aminothiazoles have emerged as a prominent class of anticancer agents, with several compounds entering clinical trials and two notable drugs, Dasatinib and Alpelisib , receiving FDA approval.[4][5] The anticancer mechanisms of these compounds are diverse, primarily revolving around the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism of anticancer action for many 2-aminothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

-

BCR-ABL and SRC Kinase Inhibition: Dasatinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), and also targets the SRC family of kinases.[2][6][7][8] It binds to both the active and inactive conformations of the ABL kinase domain, making it effective against imatinib-resistant mutations.[7] By blocking these kinases, Dasatinib disrupts the downstream signaling pathways that promote uncontrolled cell growth and survival, ultimately leading to apoptosis of cancer cells.[2][9]

-

PI3K Inhibition: Alpelisib is a selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[3][10][11][12] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in breast cancer and lead to the hyperactivation of the PI3K/AKT/mTOR signaling pathway.[3] Alpelisib blocks this pathway, thereby inhibiting tumor cell growth and proliferation.[12][13]

-

Other Kinase Targets: Research has shown that various 2-aminothiazole derivatives can inhibit other kinases implicated in cancer, such as Aurora kinases and cyclin-dependent kinases (CDKs).[4][14][15] For example, SNS-032, a 2-aminothiazole derivative, is a potent and selective inhibitor of CDKs.[4]

Diagram: Kinase Inhibition by 2-Aminothiazole Derivatives

Caption: Signaling pathways targeted by anticancer 2-aminothiazole drugs.

Mechanism of Action: Tubulin Polymerization Inhibition

Another significant anticancer mechanism of certain 2-aminothiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[16] Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for cancer therapy. Some 2-aminothiazole compounds have been shown to bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16][17]

Quantitative Data: Anticancer Activity of Substituted 2-Aminothiazoles

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various cancer cell lines, expressed as IC50 (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Dasatinib | K562 (CML) | <0.001 | BCR-ABL/SRC inhibitor | [4] |

| Alpelisib | Breast Cancer Lines | Varies (PIK3CA-mutant specific) | PI3Kα inhibitor | [4] |

| Compound 20 | H1299 (Lung), SHG-44 (Glioma) | 4.89, 4.03 | Not specified | [4] |

| Compound 21 | K563 (Leukemia) | 16.3 | Dasatinib analog | [4] |

| Compound 27 | HeLa (Cervical), A549 (Lung) | 1.6, Not specified | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | [4] |

| Compound 28 | HT29 (Colon) | 0.63 | 2,4-disubstituted thiazole amide | [4] |

| Compound 5t | HeLa (Cervical) | 0.72 (tubulin polymerization) | Tubulin inhibitor | [16] |

| Compound IV | Not specified | 2.00 | Tubulin inhibitor | [17] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[7][18][19]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7][18]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7][14]

Antimicrobial Activity: Combating Pathogenic Microbes

The 2-aminothiazole scaffold is a key component in many antimicrobial agents, including some cephalosporin antibiotics.[20] Its derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.

Mechanism of Action

The antimicrobial mechanisms of 2-aminothiazole derivatives are multifaceted and can involve the inhibition of essential microbial enzymes.

-

MurB Inhibition: Some 2-aminothiazole compounds have been identified as inhibitors of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme crucial for the biosynthesis of peptidoglycan in bacterial cell walls.[21] Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

-

CYP51 Inhibition: In fungi, 2-aminothiazole derivatives can target lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[21] Ergosterol is an essential component of the fungal cell membrane, and its depletion compromises membrane integrity, ultimately inhibiting fungal growth.

Diagram: Antimicrobial Mechanisms of 2-Aminothiazoles

Caption: Inhibition of key microbial enzymes by 2-aminothiazole derivatives.

Quantitative Data: Antimicrobial Activity of Substituted 2-Aminothiazoles

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-aminothiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Class | Microbial Strain | MIC (µg/mL) | Reference |

| Piperazinyl derivatives | S. aureus (MRSA) | 4 | [22] |

| E. coli | 8 | [22] | |

| Thiazolyl-thiourea derivatives | S. aureus | 4-16 | [22] |

| S. epidermidis | 4-16 | [22] | |

| Compound 144 | B. cereus | Not specified (highest activity) | [23] |

| Oxazole-containing isosteres | M. tuberculosis H37Ra | 3.13 | [24] |

| Synthesized derivatives | B. subtilis, E. coli | Zone of inhibition (mm) | [25] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[6][8][21]

Procedure:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the 2-aminothiazole test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[6][21]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Substituted 2-aminothiazoles have demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as those involved in the production of prostaglandins and leukotrienes. These eicosanoids are potent inflammatory mediators. Some 2-aminothiazole derivatives have been shown to act as dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1), thereby reducing the production of both leukotrienes and prostaglandin E2.[26][27] This dual inhibition is a promising strategy for developing anti-inflammatory drugs with a potentially better side-effect profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.[26][28]

Quantitative Data: Anti-inflammatory Activity of Substituted 2-Aminothiazoles

The following table shows the in vitro and in vivo anti-inflammatory activity of selected 2-aminothiazole derivatives.

| Compound | Assay | IC50 (µM) or % Inhibition | Reference |

| Compound 16 | 5-LO inhibition | 0.3 | [26] |

| mPGES-1 inhibition | 0.4 | [26] | |

| Compound 3 (thiadiazole) | PGE2 biosynthesis inhibition | Nanomolar range | [18][27] |

| Various derivatives | Carrageenan-induced paw edema | Significant inhibition | [29] |

| Pyrimidinone-linked thiazoles | In vitro anti-inflammatory | Varies | [30] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[30][31][32]

Procedure:

-

Animal Dosing: Administer the 2-aminothiazole test compound (orally or intraperitoneally) to a group of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[1][32]

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Emerging research indicates that substituted 2-aminothiazoles possess neuroprotective properties, making them promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.[33][34][35]

Mechanism of Action

The neuroprotective mechanisms of 2-aminothiazole derivatives are still under investigation, but several potential targets have been identified.

-

Inhibition of Tau-Induced Toxicity: In models of Alzheimer's disease, some 2-aminothiazole compounds have been shown to counteract tau-induced neuronal toxicity at nanomolar concentrations.[33][35] The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a key pathological hallmark of Alzheimer's disease.

-

Cholinesterase Inhibition: Certain 2-aminothiazole derivatives have been designed as multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[31] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's.

-

Antioxidant and Anti-inflammatory Effects: The neuroprotective effects of some 2-aminothiazoles may also be attributed to their antioxidant and anti-inflammatory properties, which can mitigate the oxidative stress and neuroinflammation associated with neurodegenerative diseases.[31]

Quantitative Data: Neuroprotective Activity of Substituted 2-Aminothiazoles

The following table summarizes the activity of selected 2-aminothiazole derivatives in models relevant to neuroprotection.

| Compound | Target/Model | IC50 (µM) or Effect | Reference |

| Compound 3e | Acetylcholinesterase (AChE) | 0.5 | [31] |

| Butyrylcholinesterase (BChE) | 14.7 | [31] | |

| Compound 9e | Acetylcholinesterase (AChE) | 3.13 | [31] |

| Butyrylcholinesterase (BChE) | 0.9 | [31] | |

| Various derivatives | Tau-induced cell toxicity | Protection at nanomolar concentrations | [33][35] |

| Flavonoid hybrids | Tau fibrillation inhibition | IC50 in the µM range |

Conclusion and Future Perspectives

The 2-aminothiazole scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding a diverse range of biologically active compounds with therapeutic potential across multiple disease areas. The chemical tractability of this core structure allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this field will likely focus on the development of highly selective inhibitors for specific biological targets, the exploration of novel therapeutic applications, and the use of computational methods to design the next generation of 2-aminothiazole-based drugs. The continued investigation of this privileged scaffold holds great promise for the discovery of innovative medicines to address unmet medical needs.

References

- 1. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 3. What is the mechanism of Alpelisib? [synapse.patsnap.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 7. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]

- 9. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Alpelisib (Piqray) | Breast Cancer Now [breastcancernow.org]

- 12. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. merckmillipore.com [merckmillipore.com]

- 33. researchgate.net [researchgate.net]

- 34. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Aminothiazole Compounds

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This wide range of therapeutic potential stems from the scaffold's ability to interact with a variety of biological targets, most notably protein kinases.[6][7] Elucidating the precise mechanism of action (MoA) for a novel 2-aminothiazole compound is a critical step in the drug discovery pipeline. It validates the compound's therapeutic hypothesis, informs on potential on- and off-target effects, and guides future optimization efforts. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of 2-aminothiazole derivatives. We will move beyond a simple listing of techniques to explain the causal logic behind experimental choices, ensuring a robust and self-validating investigative workflow.

Introduction: The 2-Aminothiazole Privileged Scaffold

The 2-aminothiazole core is considered a "privileged scaffold" due to its presence in numerous clinically approved drugs, such as the pan-Src kinase inhibitor Dasatinib.[8] Its prevalence is attributed to its favorable physicochemical properties and its capacity to form key hydrogen bond interactions with protein targets, particularly within the ATP-binding pocket of kinases. However, assuming a kinase target is a common but potentially misleading starting point. As research has shown, 2-aminothiazole derivatives can also act as allosteric modulators or target other enzyme classes entirely.[9] Therefore, a successful MoA investigation must be an unbiased, multi-pronged effort.

This guide is structured to mirror the logical progression of a typical MoA discovery campaign, which we divide into three core phases:

-

Phase 1: Target Identification & Deconvolution. What does the compound bind to in the complex cellular environment?

-

Phase 2: Biophysical Characterization. How does the compound interact with its purified target(s)?

-

Phase 3: Cellular Pathway & Phenotypic Analysis. How does this molecular interaction translate into a measurable biological effect?

Below, we present a high-level overview of this investigative workflow.

Caption: High-level workflow for elucidating the mechanism of action of a 2-aminothiazole compound.

Phase 1: Unbiased Target Identification

The first and most critical step is to identify the direct molecular target(s) of the compound. While hypothesis-driven approaches (e.g., screening against a panel of kinases) can be useful, an unbiased, proteome-wide approach is often more revealing and guards against confirmation bias.

Key Methodology: Affinity-Based Chemical Proteomics

Expertise & Causality: The central principle behind this technique is that a compound's target can be "fished out" of a complex protein mixture (cell lysate) by using the compound itself as bait. This is a powerful, unbiased method because it surveys thousands of proteins simultaneously.[10] We choose this over purely computational methods initially because it provides direct physical evidence of an interaction.[11][12]

Protocol: Immobilized Probe Pull-Down

-

Probe Synthesis: Synthesize an analog of your 2-aminothiazole compound that incorporates a linker and a reactive handle (e.g., biotin or an alkyne for click chemistry). Crucial Control: A structurally similar but biologically inactive analog should also be synthesized for use as a negative control. This is essential to distinguish true targets from non-specific binders.

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads. The inactive control probe is immobilized on a separate batch of beads.

-

Lysate Incubation: Incubate the beads (active and control) with native cell or tissue lysate. To identify specific binders, a competition experiment is performed where a third sample is pre-incubated with a high concentration of the free, non-immobilized active compound before adding the active probe beads.

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis by Mass Spectrometry (LC-MS/MS): Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry.

-

Data Interpretation: True targets will be highly enriched on the active compound beads compared to the inactive control beads and will be significantly reduced in the competition sample.

Orthogonal Validation: Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: After identifying candidate targets via proteomics, it is imperative to validate that the compound engages these targets within the intact cellular environment. CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[10] This method confirms target engagement in a physiological context, which is a critical step before committing to more resource-intensive biophysical studies.

Protocol: CETSA

-

Cell Treatment: Treat cultured cells with the 2-aminothiazole compound or a vehicle control (e.g., DMSO).

-

Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

-

Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western Blot or other specific protein detection methods.

-

Interpretation: A positive result is a "thermal shift," where the protein from the compound-treated cells remains soluble at higher temperatures compared to the vehicle-treated cells, indicating stabilization upon binding.

Phase 2: Quantitative Biophysical & Biochemical Characterization

Once a primary target is identified and validated, the next phase is to precisely quantify the interaction using purified components. This provides critical data on binding affinity, kinetics, and the functional consequences of the interaction (e.g., enzyme inhibition). A wide array of biophysical techniques can be employed for this purpose.[13][14][15]

Measuring Binding Affinity & Thermodynamics: ITC and DSF

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[16][17] This is considered the "gold standard" for thermodynamic characterization because it provides the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.

-

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: Similar in principle to CETSA but performed on purified protein. It measures the change in the protein's melting temperature (Tm) upon ligand binding using a fluorescent dye that binds to hydrophobic regions exposed during unfolding. It's a high-throughput method for confirming binding and screening analogs.[16]

Measuring Binding Kinetics: Surface Plasmon Resonance (SPR)

Expertise & Causality: While affinity (Kd) is important, binding kinetics—the on-rate (kon) and off-rate (koff)—provide deeper insight into the compound's MoA. A compound with a slow off-rate (long target residence time) may exhibit more durable pharmacological effects in vivo. SPR is the preferred technique for this as it provides real-time kinetic data.[15][16]

Protocol: Basic SPR Experiment

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

-

Association: Flow a series of concentrations of the 2-aminothiazole compound across the chip surface and monitor the binding response in real-time.

-

Dissociation: Replace the compound solution with a running buffer and monitor the dissociation of the compound from the target.

-

Data Analysis: Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine kon, koff, and calculate the Kd (koff/kon).

Determining Functional Activity: Enzymatic Assays

For enzyme targets like kinases, it is essential to determine if binding translates to functional inhibition.

Protocol: In Vitro Kinase Inhibition Assay

-

Assay Setup: In a multi-well plate, combine the purified kinase, a specific peptide or protein substrate, and ATP.

-

Compound Titration: Add the 2-aminothiazole compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

-

Reaction & Detection: Allow the kinase reaction to proceed. Quantify the amount of phosphorylated substrate using a detection method such as luminescence (e.g., ADP-Glo) or fluorescence (e.g., TR-FRET).

-

IC50 Determination: Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Summary of Biophysical and Biochemical Data

| Parameter | Technique | Value | Interpretation |

| Binding Affinity (Kd) | ITC / SPR | 150 nM | High-affinity interaction |

| On-rate (kon) | SPR | 2 x 105 M-1s-1 | Rapid association with the target |

| Off-rate (koff) | SPR | 3 x 10-2 s-1 | Moderately slow dissociation |

| Target Residence Time | SPR (1/koff) | ~33 seconds | Sustained target engagement |

| Enzymatic Inhibition (IC50) | Kinase Assay | 200 nM | Potent functional inhibition |

Phase 3: Elucidating Cellular Consequences

The final phase connects the direct molecular interaction to the cellular phenotype. This involves confirming target engagement in cells, mapping the downstream signaling effects, and measuring the ultimate physiological outcome.

Confirming Target Inhibition in a Cellular Context

Expertise & Causality: An IC50 from a biochemical assay doesn't guarantee cellular potency. We must prove that the compound inhibits the target in its native environment. A Western Blot for a direct substrate of the target is the most common and direct method. For a kinase inhibitor, this involves measuring the phosphorylation status of its known substrate.

Caption: Inhibition of a kinase signaling pathway by a 2-aminothiazole compound.

Protocol: Western Blot for Phospho-Substrate

-

Cell Treatment: Treat cells with a dose-response of the 2-aminothiazole compound for a defined period. Include positive and negative controls.

-

Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the total protein concentration for each sample to ensure equal loading.

-

SDS-PAGE & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target's substrate. Subsequently, probe with a secondary antibody conjugated to HRP.

-

Detection: Use an ECL substrate to generate a chemiluminescent signal and image the blot.

-

Normalization: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH) to confirm that the observed decrease in phosphorylation is not due to protein degradation or unequal loading.

Profiling Downstream Pathway Modulation

Beyond a single substrate, it's important to understand the broader impact on cellular signaling. This can be achieved through several methods:

-

Reporter Gene Assays: These assays are ideal for pathways that culminate in the activation of a specific transcription factor (e.g., NF-κB, CREB).[18][19] Cells are engineered to express a reporter gene (like luciferase) under the control of a response element for that transcription factor. Inhibition of the pathway leads to a decrease in the reporter signal.[20]

-

Multiplexed Immunoassays (e.g., Luminex): These allow for the simultaneous quantification of multiple phosphorylated proteins from a single cell lysate, providing a broader view of the signaling network.

-

Phospho-proteomics: For a truly global and unbiased view, mass spectrometry-based phospho-proteomics can identify thousands of phosphorylation sites that are altered upon compound treatment, revealing unexpected pathway connections and potential off-targets.

Measuring the Phenotypic Outcome

Finally, the changes in molecular signaling should correlate with a relevant cellular phenotype.[21] The choice of assay is dictated by the therapeutic hypothesis. For an anti-cancer compound, this would typically involve:

-

Proliferation/Viability Assays: Measuring the compound's effect on cell growth over time (e.g., using CellTiter-Glo to measure ATP levels as a proxy for viable cells).

-

Apoptosis Assays: Quantifying programmed cell death induction (e.g., using Caspase-Glo assays to measure the activity of executioner caspases 3 and 7, or flow cytometry for Annexin V staining).[21]

Conclusion

Investigating the mechanism of action of a novel 2-aminothiazole compound is a systematic process of discovery and validation. It begins with unbiased target identification in a complex biological system, proceeds to rigorous biophysical and biochemical characterization of the direct molecular interaction, and culminates in a clear demonstration of how this interaction modulates cellular pathways to produce a desired phenotype. By following the principles of causality, employing orthogonal validation methods, and including stringent controls, researchers can confidently and accurately define the MoA, paving the way for successful preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. worldscientific.com [worldscientific.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - DE [thermofisher.com]

- 21. promega.kr [promega.kr]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 4-(o-Tolyl)thiazol-2-amine Analogs

Introduction

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, distinguished by its presence in a multitude of clinically approved therapeutics.[1] This five-membered ring, containing sulfur and nitrogen, serves as a versatile scaffold in numerous pharmacologically active compounds.[2] Within this class, the 2-aminothiazole moiety has emerged as a particularly "privileged" structure, a framework that is capable of providing useful ligands for more than one type of receptor or enzyme.[3][4] This scaffold is integral to approved drugs like the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, underscoring its significance in modern drug discovery.[4]

Derivatives of 2-aminothiazole exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6] The 4-aryl substituted 2-aminothiazoles, in particular, have garnered significant attention. The nature and substitution pattern of the aryl group at the 4-position can profoundly influence the molecule's interaction with biological targets. This guide focuses specifically on the 4-(o-Tolyl)thiazol-2-amine subclass. The ortho-methyl substitution on the phenyl ring introduces unique steric and electronic properties that can be exploited to develop novel analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. We will explore the synthetic pathways to this core, strategies for analog generation, and the vast therapeutic potential that these compounds hold.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most fundamental and widely employed method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[7] This classic condensation reaction, first reported in 1887, involves the reaction of an α-haloketone with a thioamide.[8] For the specific synthesis of 2-aminothiazoles, the thioamide component is thiourea. The reaction is prized for its reliability, operational simplicity, and generally high yields.[9]

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the α-haloketone (in our case, 2-bromo-1-(o-tolyl)ethanone). This step displaces the bromide ion.

-

Intramolecular Cyclization: The intermediate formed then undergoes a rapid intramolecular cyclization. A nitrogen atom of the thiourea moiety attacks the carbonyl carbon of the ketone.

-

Dehydration: The resulting five-membered heterocyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic characterization of 4-(o-Tolyl)thiazol-2-amine using NMR and mass spectrometry

Introduction: The Importance of Structural Elucidation in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both safety and efficacy. Heterocyclic compounds, particularly those containing thiazole rings, are of significant interest due to their diverse pharmacological activities. 4-(o-Tolyl)thiazol-2-amine is one such molecule, representing a class of compounds with potential applications in medicinal chemistry.[1] Its precise structural characterization is paramount to understanding its chemical behavior, potential biological targets, and structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the principles of these techniques, the rationale behind experimental design, and the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of small molecule characterization.

Molecular Structure and Synthesis

This compound possesses a molecular formula of C₁₀H₁₀N₂S and a molecular weight of approximately 190.27 g/mol .[2] The structure consists of a 2-aminothiazole core substituted with an o-tolyl group at the 4-position.

Diagram: Molecular Structure of this compound

References

Solubility of 4-(o-Tolyl)thiazol-2-amine in common laboratory solvents

An In-Depth Technical Guide to the Solubility of 4-(o-Tolyl)thiazol-2-amine in Common Laboratory Solvents

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical sciences and drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a solvent system dictates its reaction kinetics during synthesis, its ease of purification, its formulation possibilities, and, most critically, its bioavailability and therapeutic efficacy. Poor solubility remains a primary cause of failure for many new chemical entities. This guide provides a comprehensive framework for understanding and determining the solubility of this compound, a heterocyclic amine of interest in medicinal chemistry. Rather than merely presenting data, this document is designed to empower researchers by elucidating the theoretical underpinnings of solubility and providing robust, field-proven protocols for its empirical determination.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the prerequisite to predicting and interpreting its solubility. This compound is a distinct molecule featuring a thiazole ring, a primary amine group, and an o-tolyl substituent.

Key Molecular Characteristics:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂S | [1][2] |

| Molar Mass | 190.26 g/mol | [1] |

| Melting Point | 81-82 °C | [1] |

| Predicted pKa | 4.34 ± 0.10 | [1] |

| Appearance | Solid (Crystals or Powder) | [3][4] |

The structure combines a non-polar aromatic tolyl group with a polar heterocyclic system containing a basic amino group. The predicted pKa of 4.34 suggests it is a weak base.[1] This duality is central to its solubility behavior. The amine group can be protonated in acidic conditions, forming a more polar, water-soluble salt. Conversely, in neutral or basic media, the neutral, less polar form will dominate.

The Theoretical Bedrock: Principles Governing Solubility

The adage "like dissolves like" serves as a useful starting point, but a deeper, mechanistic understanding is required for scientific rigor.[5] Solubility is a thermodynamic equilibrium process, where the Gibbs free energy of mixing dictates the extent to which a solute dissolves in a solvent.[6] This process involves overcoming the solute-solute lattice energy and the solvent-solvent intermolecular forces to establish new, favorable solute-solvent interactions.

For this compound, the key interactions are:

-

Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms in the thiazole ring can act as hydrogen bond acceptors.[7] This makes the molecule amenable to dissolving in polar protic solvents like water, methanol, and ethanol.[8][9]

-

Dipole-Dipole Interactions: The polar thiazole ring contributes to a molecular dipole moment, allowing for favorable interactions with polar aprotic solvents such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO).

-

Van der Waals Forces: The non-polar o-tolyl group will primarily interact via weaker London dispersion forces, favoring solubility in non-polar solvents like hexane or toluene, although the polar functional groups will limit this.[7]

The balance between the polar (amine, thiazole) and non-polar (tolyl) regions of the molecule dictates its overall solubility profile. Given its molecular weight and functional groups, borderline solubility in water is expected for the neutral form, with solubility decreasing as the hydrocarbon portion of a molecule increases.[8][10]

Experimental Workflow for Solubility Determination

A systematic approach, beginning with qualitative assessment and progressing to precise quantitative measurement, ensures efficient and reliable data generation. The following workflow is a self-validating system designed for robustness.

Caption: Experimental workflow for solubility determination.

Protocol: Qualitative Solubility Classification

This initial screening provides rapid, valuable insight into the compound's acid-base properties and general solubility characteristics, guiding the selection of solvents for quantitative analysis.[11][12]

Materials:

-

This compound

-

Small test tubes or 1.5 mL vials

-

Solvents: Deionized Water, 5% (w/v) HCl, 5% (w/v) NaOH, Ethanol

-

Vortex mixer

Procedure:

-

Preparation: Place approximately 10-20 mg of the compound into four separate, labeled test tubes.

-

Solvent Addition: Add 1 mL of each respective solvent (Water, 5% HCl, 5% NaOH, Ethanol) to the tubes.

-

Mixing: Cap the tubes securely and vortex vigorously for 60 seconds.

-

Observation: Visually inspect each tube against a contrasting background. A compound is considered "soluble" if no solid particles are visible. It is "insoluble" if the bulk of the solid remains undissolved.

-

Interpretation (Causality):

-

Soluble in Water: Indicates significant polarity.

-

Insoluble in Water, Soluble in 5% HCl: This is a strong indication of a basic functional group.[12] The HCl protonates the amine, forming a soluble ammonium salt. This is the expected result for this compound.

-

Insoluble in Water, Soluble in 5% NaOH: Indicates an acidic functional group.

-

Soluble in Ethanol: Demonstrates solubility in a polar organic solvent, as expected.

-

Protocol: Quantitative Solubility by Saturation Shake-Flask Method

The Shake-Flask method is considered the gold standard for determining equilibrium solubility due to its reliability and foundation in thermodynamic principles.[6][13][14] This protocol describes a miniaturized version to conserve compound.

Principle: An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature until the solution is saturated and thermodynamic equilibrium is reached between the dissolved and undissolved solute.[6][14] The concentration of the solute in the supernatant is then measured.

Materials & Equipment:

-

This compound (crystalline)

-

Selected laboratory solvents (e.g., Water, pH 7.4 Buffer, Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene)

-

4 mL glass vials with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker or rotator in a temperature-controlled incubator (set to 25 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., ~10-20 mg) to a series of vials. The presence of excess solid throughout the experiment is a critical self-validating check to ensure saturation has been achieved.[13]

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected solvent into the corresponding vials.

-

Equilibration: Securely cap the vials and place them on the orbital shaker within the incubator set to 25 °C. Agitate for a sufficient period to reach equilibrium. A 24-48 hour period is typically robust for most compounds.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 1-2 hours to allow the excess solid to sediment.[13]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean collection vial. Causality: Filtration is a crucial step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. Care must be taken to avoid solvent evaporation or compound precipitation during this step.

-

Quantification: Analyze the concentration of the compound in the clear, filtered saturated solution using a pre-validated analytical method (see Section 6). This may require accurate dilution of the sample to fall within the linear range of the analytical instrument.

-

Data Calculation: Calculate the solubility using the measured concentration and any dilution factors. Express the final result in mg/mL or µg/mL.

Analytical Techniques for Concentration Measurement

The choice of analytical method is contingent on the compound's properties and the solvent matrix.

UV-Vis Spectrophotometry

-

Principle: Applicable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[14] According to the Beer-Lambert law, absorbance is directly proportional to concentration.

-

Protocol:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance vs. concentration to generate a linear calibration curve.

-

Measure Sample: Measure the absorbance of the (appropriately diluted) filtered supernatant and determine its concentration using the calibration curve.

-

Gravimetric Analysis

-

Principle: A simple and direct method that does not require a chromophore. It involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid.[14]

-

Protocol:

-

Tare Container: Accurately weigh a clean, dry container (e.g., a small glass beaker).

-

Add Sample: Pipette a precise volume (e.g., 1.0 mL) of the clear, filtered supernatant into the tared container.

-

Evaporate Solvent: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point to avoid degradation.

-

Weigh Residue: Once the residue is completely dry, re-weigh the container. The difference in mass corresponds to the amount of dissolved solute.

-

Calculate Solubility: Divide the mass of the residue by the volume of the solution added.

-

Data Summary and Interpretation

All quantitative data should be summarized in a structured table for clear comparison and analysis.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Analytical Method |

| Polar Protic | Water | 80.1 | [Experimental Data] | UV-Vis / Gravimetric |

| pH 7.4 Buffer | ~80 | [Experimental Data] | UV-Vis / Gravimetric | |

| Methanol | 32.7 | [Experimental Data] | UV-Vis / Gravimetric | |

| Ethanol | 24.5 | [Experimental Data] | UV-Vis / Gravimetric | |

| Polar Aprotic | DMSO | 46.7 | [Experimental Data] | UV-Vis / Gravimetric |

| Acetonitrile | 37.5 | [Experimental Data] | UV-Vis / Gravimetric | |

| Acetone | 20.7 | [Experimental Data] | UV-Vis / Gravimetric | |

| Non-Polar | Dichloromethane | 9.1 | [Experimental Data] | UV-Vis / Gravimetric |

| Toluene | 2.4 | [Experimental Data] | UV-Vis / Gravimetric |

Interpreting this data in the context of the solvent's properties (e.g., dielectric constant, hydrogen bonding capability) will provide a comprehensive understanding of the compound's dissolution behavior.

Caption: Key solvent-solute interactions for this compound.

Conclusion

This guide has outlined a comprehensive, first-principles approach to determining the solubility of this compound. By grounding experimental protocols in sound chemical theory and incorporating self-validating steps, researchers can generate high-quality, reliable solubility data. This information is not merely an academic exercise; it is a critical dataset that informs every subsequent step in the research and development pipeline, from synthetic chemistry to formulation and preclinical assessment. The methodologies described herein provide a robust and adaptable framework for the characterization of this and other novel chemical entities.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. CAS 2103-91-5: 2-Amino-4-(p-tolyl)thiazole | CymitQuimica [cymitquimica.com]

- 4. 2-Amino-4-(p-tolyl)thiazole, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Privileged Core: A Technical Guide to Exploring the 2-Aminothiazole Pharmacophore for Drug Design

Abstract

The 2-aminothiazole scaffold holds a privileged position in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1] Its remarkable versatility stems from a unique combination of electronic and steric properties that allow it to engage with a wide array of biological targets, ranging from kinases and enzymes to receptors.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the 2-aminothiazole pharmacophore. We will dissect the core structural features that underpin its biological activity, present a detailed roadmap for its computational and experimental investigation, and discuss strategic modifications, such as bioisosteric replacement, to optimize lead compounds. This guide is designed to be a practical resource, offering not just theoretical insights but also actionable, step-by-step methodologies to empower the rational design of next-generation therapeutics based on this remarkable scaffold.

The 2-Aminothiazole Scaffold: A Foundation of Therapeutic Success

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing a sulfur and two nitrogen atoms, with an amino group at the C2 position. This arrangement confers a unique set of physicochemical properties that make it an ideal pharmacophore. Its prevalence in approved drugs, such as the kinase inhibitor Dasatinib and the anti-HIV agent Ritonavir, underscores its significance in modern drug discovery.[1][3] The success of this scaffold can be attributed to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, and its amenability to chemical modification at multiple positions.[2]

The 2-aminothiazole core is not merely a passive structural element; it actively contributes to the biological activity of the molecule. The endocyclic nitrogen and the exocyclic amino group can act as hydrogen bond donors and acceptors, while the sulfur atom can engage in van der Waals and other non-covalent interactions. Furthermore, the aromatic nature of the thiazole ring allows for π-π stacking interactions with aromatic residues in the target protein's binding site. This multiplicity of interaction points provides a strong foundation for high-affinity binding to a diverse range of protein targets.

Deconstructing the Pharmacophore: Key Interaction Features

A pharmacophore is the three-dimensional arrangement of electronic and steric features that is necessary for a molecule to exert a specific biological effect. The 2-aminothiazole core presents a rich and tunable pharmacophore.

Key Pharmacophoric Features:

-

Hydrogen Bond Donor (HBD): The exocyclic amino group at the C2 position is a potent hydrogen bond donor. This feature is critical for anchoring the molecule within the active site of many target proteins. For example, in kinase inhibitors, this amino group often forms a key hydrogen bond with the hinge region of the kinase domain.[1]

-

Hydrogen Bond Acceptor (HBA): The endocyclic nitrogen atom (N3) of the thiazole ring acts as a hydrogen bond acceptor.

-

Aromatic/Hydrophobic Region: The thiazole ring itself provides a planar, aromatic surface that can participate in hydrophobic and π-π stacking interactions.

-

Vectors for Substitution: The C4 and C5 positions of the thiazole ring, as well as the exocyclic amino group, provide readily accessible points for chemical modification. These positions allow for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Core pharmacophoric features of the 2-aminothiazole scaffold.

A Roadmap for Pharmacophore-Guided Drug Design

The exploration of the 2-aminothiazole pharmacophore is a multi-faceted process that integrates computational and experimental approaches. This section outlines a comprehensive workflow for identifying, validating, and optimizing novel drug candidates based on this privileged scaffold.

Caption: A comprehensive workflow for 2-aminothiazole-based drug design.

Computational Modeling: In Silico Exploration

Computational techniques are indispensable for the rapid and cost-effective exploration of the 2-aminothiazole pharmacophore.

3D-QSAR studies are powerful tools for understanding the relationship between the three-dimensional properties of a molecule and its biological activity.[4]

Step-by-Step 3D-QSAR Protocol:

-

Data Set Preparation:

-

Compile a dataset of 2-aminothiazole analogues with their corresponding biological activity data (e.g., IC50 or Ki values).

-

Ensure the data is from a consistent experimental source to minimize variability.

-

Convert biological activity data to a logarithmic scale (e.g., pIC50).

-

-

Molecular Modeling and Alignment:

-

Generate 3D structures of all molecules in the dataset.

-

Perform energy minimization to obtain low-energy conformations.

-

Align the molecules based on a common substructure, typically the 2-aminothiazole core. This is a critical step to ensure the validity of the model.[4]

-

-

Generation of Molecular Fields:

-

Place the aligned molecules in a 3D grid.

-

Calculate steric and electrostatic fields for each molecule using a probe atom.

-

-

Statistical Analysis:

-

Use Partial Least Squares (PLS) regression to correlate the variations in the molecular fields with the biological activity.

-

Validate the model using internal (cross-validation) and external (test set) validation methods.[5]

-

-

Contour Map Analysis:

-

Visualize the results as 3D contour maps. These maps highlight regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for activity.

-

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[6]

Step-by-Step Molecular Docking Protocol:

-

Target Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.[6]

-

-

Ligand Preparation:

-

Generate the 3D structure of the 2-aminothiazole derivative.

-

Assign correct bond orders and protonation states.

-

Perform energy minimization.

-

-

Docking Simulation:

-

Define the binding site on the target protein.

-

Use a docking algorithm to explore the conformational space of the ligand within the binding site.

-

Score the different poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Docking Results:

-

Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Visualize the ligand-protein complex to understand the binding mode.

-

Chemical Synthesis: Bringing Molecules to Life

The Hantzsch thiazole synthesis is the most common and versatile method for the preparation of 2-aminothiazole derivatives.[7][8]

Step-by-Step Hantzsch Synthesis Protocol:

-

Reactant Preparation:

-

Start with an α-haloketone and a thiourea derivative. The α-haloketone can be synthesized by halogenation of the corresponding ketone.

-

-

Condensation Reaction:

-

React the α-haloketone with the thiourea in a suitable solvent, often ethanol or a similar protic solvent.[7]

-

The reaction is typically carried out at reflux temperature.

-

-